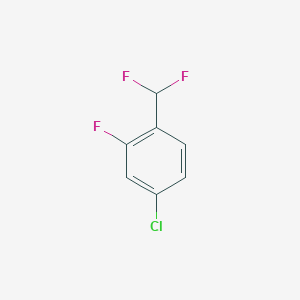

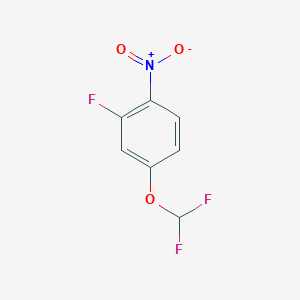

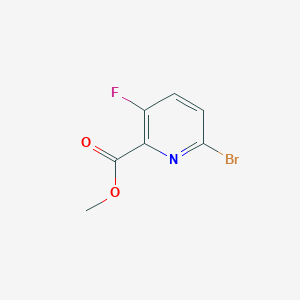

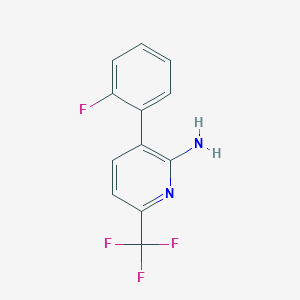

![molecular formula C11H8F3N3O B1391576 4-{[4-(Trifluormethyl)pyrimidin-2-yl]oxy}anilin CAS No. 1215670-87-3](/img/structure/B1391576.png)

4-{[4-(Trifluormethyl)pyrimidin-2-yl]oxy}anilin

Übersicht

Beschreibung

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline is a useful research compound. Its molecular formula is C11H8F3N3O and its molecular weight is 255.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antifungal Eigenschaften

Diese Verbindung wurde bei der Synthese neuer Trifluormethylpyrimidinderivate verwendet, die eine gute in-vitro-antifungale Aktivität gegen verschiedene Pilze wie Botryosphaeria dothidea, Phompsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricutaria oryzae und Sclerotinia sclerotiorum gezeigt haben .

Insektizide Aktivitäten

Die synthetisierten Trifluormethylpyrimidinderivate haben auch moderate insektizide Aktivitäten gegen Mythimna separata und Spdoptera frugiperda gezeigt .

Antikrebs-Eigenschaften

Diese Derivate haben eine gewisse Antikrebsaktivität gegen PC3, K562, Hela und A549 gezeigt . Eine weitere Studie ergab auch, dass die meisten der Zielverbindungen eine moderate Antitumoraktivität zeigten .

Synthese neuer Pyrimidinderivate

Die Verbindung wird bei der Synthese neuer Pyrimidinderivate verwendet, die einen Harnstoffrest enthalten . Diese Derivate haben eine moderate Antitumoraktivität gezeigt .

Antiproliferative Aktivität

Eine der synthetisierten Verbindungen, 2- ( (4- (4-ethylphenoxy)-6- (trifluormethyl)pyrimidin-2-yl)thio)- N - ( (4-ethylphenyl)carba-moyl)acetamid, zeigte eine signifikante antiproliferative Aktivität gegen MGC-803 (menschliche Magenkarzinomzelllinie) .

Antifibrotische Aktivität

Einige Verbindungen, die unter Verwendung von „4-{[4-(Trifluormethyl)pyrimidin-2-yl]oxy}anilin“ synthetisiert wurden, haben eine bessere antifibrotische Aktivität gezeigt als Pirfenidon und Bipy55′DC .

Wirkmechanismus

Target of Action

It’s known that pyrimidine derivatives have a wide range of biological activities, including antiviral, antibacterial, antifungal, and insecticidal .

Mode of Action

It’s known that pyrimidine derivatives can interact with various enzymes and receptors in the body, leading to their diverse biological activities .

Biochemical Pathways

Pyrimidine derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Some pyrimidine derivatives have shown antifungal activity against certain species .

Biochemische Analyse

Biochemical Properties

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including ubiquitin-specific protease 7 (USP7), which is involved in the regulation of protein degradation pathways . The interaction between 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline and USP7 is characterized by the binding of the compound to the hydrophobic pocket of the enzyme, leading to its inhibition. This inhibition can result in the accumulation of ubiquitinated proteins, thereby affecting various cellular processes.

Cellular Effects

The effects of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, for instance, this compound has been shown to exhibit antiproliferative activity by inhibiting cell growth and inducing apoptosis . The influence of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline on cell signaling pathways is also notable, as it can modulate pathways such as the ubiquitin-proteasome system, which is crucial for maintaining cellular homeostasis. Additionally, this compound can affect gene expression by altering the stability and degradation of key regulatory proteins.

Molecular Mechanism

At the molecular level, 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit USP7 is a key aspect of its mechanism of action. By binding to the hydrophobic pocket of USP7, 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline prevents the enzyme from deubiquitinating its substrates, leading to the accumulation of ubiquitinated proteins . This inhibition can disrupt various cellular processes, including protein degradation, cell cycle regulation, and apoptosis. Furthermore, the compound’s trifluoromethyl group enhances its binding affinity and specificity for USP7, making it a potent inhibitor of this enzyme.

Metabolic Pathways

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline is involved in various metabolic pathways, particularly those related to protein degradation and ubiquitination. The compound interacts with enzymes such as USP7, which plays a crucial role in the ubiquitin-proteasome system . By inhibiting USP7, 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline can affect the metabolic flux of ubiquitinated proteins, leading to alterations in protein turnover and cellular homeostasis. Additionally, the compound may interact with other enzymes and cofactors involved in metabolic pathways, further influencing cellular metabolism.

Eigenschaften

IUPAC Name |

4-[4-(trifluoromethyl)pyrimidin-2-yl]oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)9-5-6-16-10(17-9)18-8-3-1-7(15)2-4-8/h1-6H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRVRZOKYHSJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NC=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.